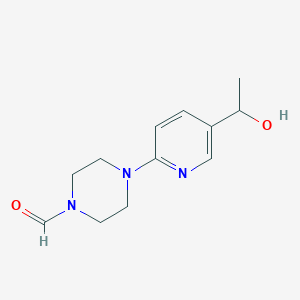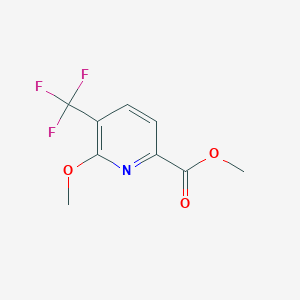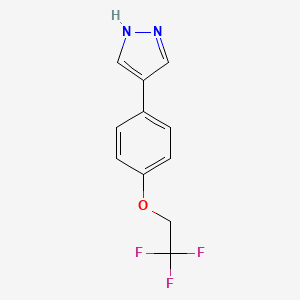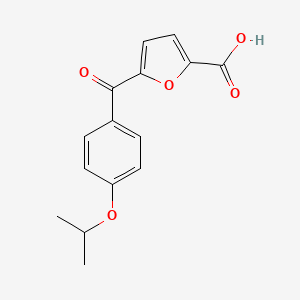
(2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of (S)-epichlorohydrin with a suitable amine, followed by cyclization and methoxylation steps . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps like chiral resolution, purification, and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral catalysis .
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding due to its specific stereochemistry. It serves as a model compound for understanding chiral recognition and binding mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of (2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may act by inhibiting or activating specific pathways, depending on the target molecule .
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-Hydroxy-2-methylpiperidine hydrochloride
- (2S,4S)-4-Methoxy-2-pyrrolidinylmethanol hydrochloride
- (2S,4S)-4-Mercaptopyrrolidine-2-carboxamido benzoic acid hydrochloride
Uniqueness
(2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride is unique due to its specific methoxy group at the 4-position and its methyl group at the 2-position. These functional groups, combined with its stereochemistry, contribute to its distinct reactivity and interactions compared to other similar compounds .
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(2S,4S)-4-methoxy-2-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-5-7(9-2)3-4-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |
InChI Key |
KMVHXBYZLIKKMN-LEUCUCNGSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1)OC.Cl |
Canonical SMILES |
CC1CC(CCN1)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole](/img/structure/B11792147.png)









![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11792200.png)
![Methyl 4-cyclopropyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11792203.png)
![2-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11792210.png)
